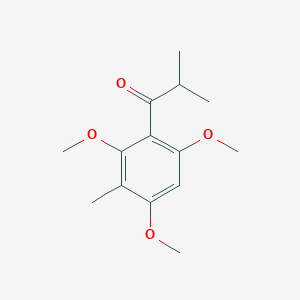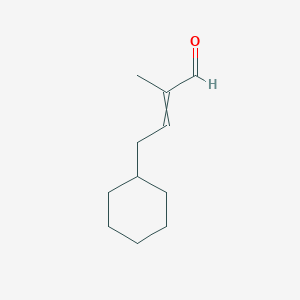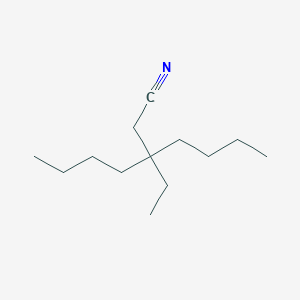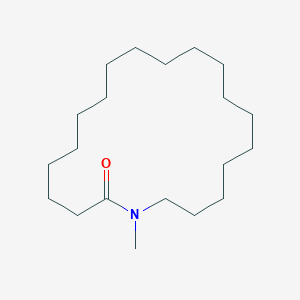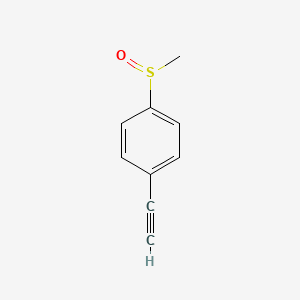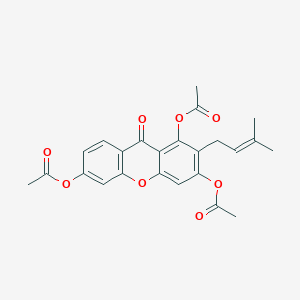
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a complex organic compound with a unique structure that includes a xanthene core and multiple acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves multiple steps. One common method starts with the preparation of 3-methylbut-2-en-1-yl acetate, which can be synthesized by isomerizing 3-methyl-3-buten-1-yl acetate using a catalytic amount of a carbonyl compound of a metal from subgroups 6 to 8 of the periodic system . The xanthene core is then introduced through a series of condensation reactions, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Applications De Recherche Scientifique
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis, releasing acetic acid and the active xanthene core, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methyl-2(3-methylbut-2-en-1-yl)furan
- (3-Methylbut-1-en-2-yl)benzene
Uniqueness
Compared to similar compounds, 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate stands out due to its xanthene core and multiple acetate groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
94169-05-8 |
|---|---|
Formule moléculaire |
C24H22O8 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
[6,8-diacetyloxy-7-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl] acetate |
InChI |
InChI=1S/C24H22O8/c1-12(2)6-8-18-20(30-14(4)26)11-21-22(24(18)31-15(5)27)23(28)17-9-7-16(29-13(3)25)10-19(17)32-21/h6-7,9-11H,8H2,1-5H3 |
Clé InChI |
WKQALVMBISEEQI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=C(O2)C=C(C=C3)OC(=O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
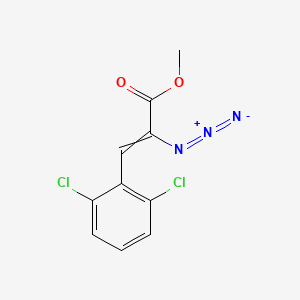

![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
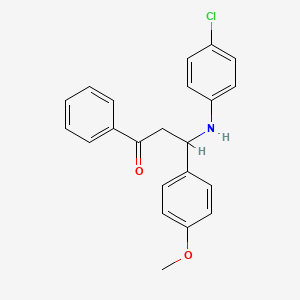
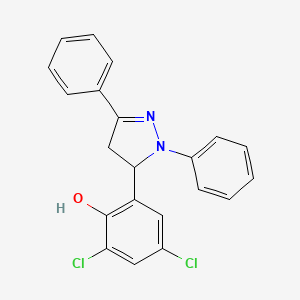
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
